molecular formula C3H4Cl2N2O2S B1443674 1H-Imidazole-2-sulfonyl chloride hydrochloride CAS No. 877861-76-2

1H-Imidazole-2-sulfonyl chloride hydrochloride

Cat. No.: B1443674
CAS No.: 877861-76-2
M. Wt: 203.05 g/mol
InChI Key: PLUHSJKCLGXHLG-UHFFFAOYSA-N
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Description

1H-Imidazole-2-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C3H4Cl2N2O2S. It is a derivative of imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms. This compound is known for its reactivity and is used in various chemical synthesis processes, particularly in the preparation of sulfonyl imidazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-2-sulfonyl chloride hydrochloride typically involves the reaction of imidazole with chlorosulfonic acid. The reaction proceeds under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the 2-position of the imidazole ring. The general reaction can be represented as follows:

Imidazole+Chlorosulfonic Acid1H-Imidazole-2-sulfonyl chloride hydrochloride\text{Imidazole} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} Imidazole+Chlorosulfonic Acid→1H-Imidazole-2-sulfonyl chloride hydrochloride

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where imidazole and chlorosulfonic acid are mixed under controlled temperatures and pressures. The reaction mixture is then quenched with water, and the product is isolated through filtration and purification processes .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-2-sulfonyl chloride hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.

    Hydrolysis: In the presence of water, it can hydrolyze to form 1H-imidazole-2-sulfonic acid.

    Reduction: It can be reduced to form 1H-imidazole-2-sulfonyl hydride under specific conditions.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols.

    Solvents: Common solvents include dichloromethane, acetonitrile, and tetrahydrofuran.

    Catalysts: Lewis acids such as aluminum chloride can be used to facilitate certain reactions.

Major Products Formed:

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

Scientific Research Applications

1H-Imidazole-2-sulfonyl chloride hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of various sulfonyl imidazole derivatives.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein functions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Imidazole-2-sulfonyl chloride hydrochloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used. For example, in biological systems, it can modify amino acid residues in proteins, thereby affecting enzyme activity and protein function .

Comparison with Similar Compounds

    1H-Imidazole-4-sulfonyl chloride: Similar in structure but with the sulfonyl chloride group at the 4-position.

    1,2-Dimethyl-1H-imidazole-4-sulfonyl chloride: Contains additional methyl groups, affecting its reactivity and solubility.

Uniqueness: 1H-Imidazole-2-sulfonyl chloride hydrochloride is unique due to its specific reactivity at the 2-position of the imidazole ring, making it a valuable reagent for selective sulfonylation reactions. Its ability to form stable sulfonyl derivatives under mild conditions sets it apart from other similar compounds .

Properties

IUPAC Name

1H-imidazole-2-sulfonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN2O2S.ClH/c4-9(7,8)3-5-1-2-6-3;/h1-2H,(H,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUHSJKCLGXHLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)S(=O)(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90744507
Record name 1H-Imidazole-2-sulfonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877861-76-2
Record name 1H-Imidazole-2-sulfonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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